4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a complex organic compound that features a pyrazole ring, an amino group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as acetyl chloride and benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .
Scientific Research Applications
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-ethyl-4-chloropyrazole: Similar in structure but with a chlorine atom instead of the methoxyphenol moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, making it useful in cross-coupling reactions
Uniqueness
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is unique due to its combination of a pyrazole ring, an amino group, and a methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-14(7-10(2)16-17)15-9-11-5-6-12(18)13(8-11)19-3/h5-8,15,18H,4,9H2,1-3H3 |
InChI Key |
BQLFJZLKCWLCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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